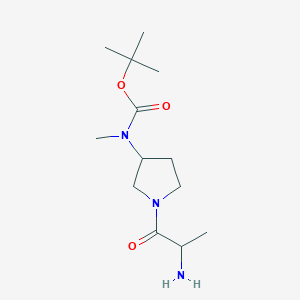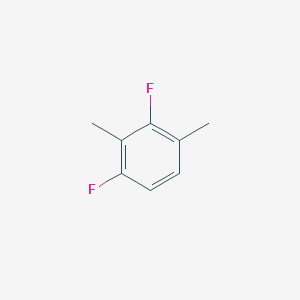
1,3-Difluoro-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2,4-dimethylbenzene is an aromatic compound with the molecular formula C₈H₈F₂ It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and two methyl groups are attached at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Another method includes the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of cuprous iodide and potassium iodide . The reaction is carried out under nitrogen protection at 100°C for 48 hours, followed by filtration and fractionation to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include 1,3-difluoro-2,4-dimethylbenzoic acid.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Difluoro-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-difluoro-2,4-dimethylbenzene involves its interaction with various molecular targets The fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules The methyl groups provide steric hindrance, influencing the compound’s overall shape and reactivity
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluorobenzene: Lacks the methyl groups, resulting in different reactivity and applications.
1,4-Difluoro-2,5-dimethylbenzene: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,4-Difluorotoluene: Contains only one methyl group, affecting its chemical behavior.
Uniqueness
1,3-Difluoro-2,4-dimethylbenzene is unique due to the specific positioning of its fluorine and methyl groups. This arrangement results in distinct electronic and steric effects, making it valuable for specific chemical reactions and applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C8H8F2 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1,3-difluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8F2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 |
Clé InChI |
LAUYJJNZYZBNHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


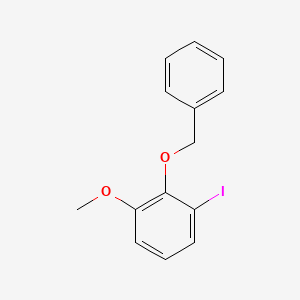
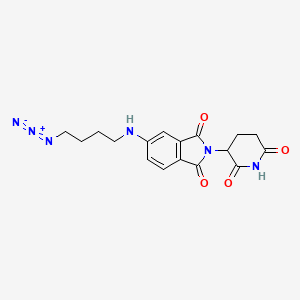
![acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14770894.png)

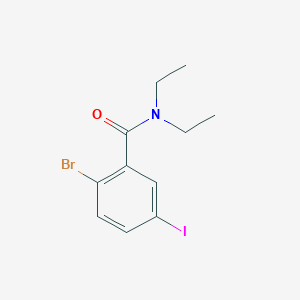
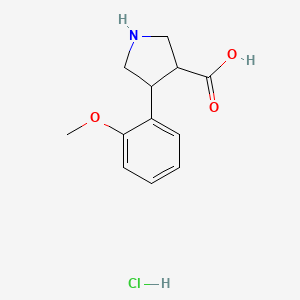
![1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)-](/img/structure/B14770915.png)
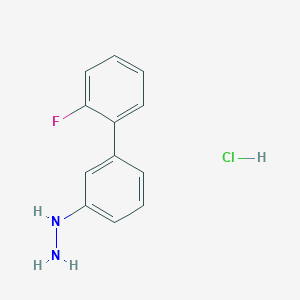
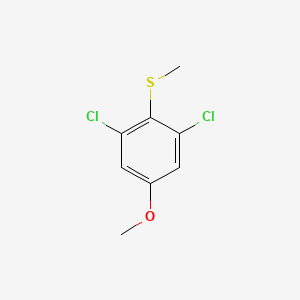

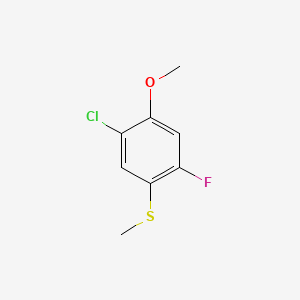
![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)
